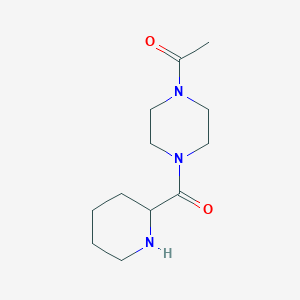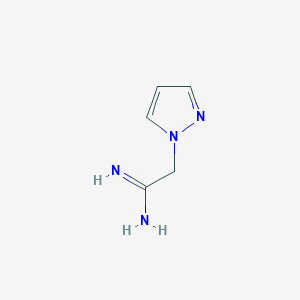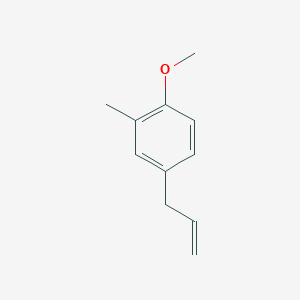
3-(4-Methoxy-3-methylphenyl)-1-propene
Übersicht
Beschreibung
“3-(4-Methoxy-3-methylphenyl)-1-propene” is a chemical compound with the linear formula C11H12O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of novel amino acid derivatives has been synthesized by the reaction of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid with primary and secondary amines . Another study reported the synthesis of 2-[3-(4-methoxy-3-methylphenyl)-3-oxoprop-1-enyl]-4H-3,1-benzoxazin-4-one through the cyclization reaction of N-[4-(4-methoxy-3-methylphenyl)-4-oxo-2-butenoyl]anthranilic acid with acetic anhydride .Chemical Reactions Analysis
The α, β-unsaturated carbonyl moiety of β-aroylacrylic acids, which “3-(4-Methoxy-3-methylphenyl)-1-propene” is a type of, is a favorable unit for the addition of different nucleophiles . This usually results in the formation of various nitrogen-containing heterocyclic compounds of different ring sizes with one or more heteroatom .Wissenschaftliche Forschungsanwendungen
1. Specific Scientific Field The research was conducted in the field of Textile Coatings .
3. Detailed Description of the Methods of Application or Experimental Procedures The organic agent was synthesized and then dispersed in a chitosan solution. This solution was then used to coat textile fabrics using an immersion route . The mass loadings of the developed organic agent dispersed in the chitosan solution were varied between 20–60 wt.% .
Boronic Acids & Derivatives
- Field : Organic Chemistry
- Application : 4-Methoxy-3-methylphenylboronic acid is used in the preparation of hydroxyphenylnaphthols as 17β-hydroxysteroid dehydrogenase Type 2 inhibitors, synthesis of bioactive combretastatin analogs via regioselective Suzuki coupling, preparation of aromatic nitriles via copper-mediated cyanation, and Rhodium-catalyzed allylic arylation of meso cyclopentene dicarbonates .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out. Generally, boronic acids are used in Suzuki coupling reactions, which involve the reaction of a boronic acid with an aryl or vinyl halide in the presence of a base and a palladium catalyst .
- Results : The results or outcomes obtained would depend on the specific reaction being carried out. In general, Suzuki coupling reactions can be used to form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .
Cancer Research
- Field : Biomedical Research
- Application : A compound similar to “3-(4-Methoxy-3-methylphenyl)-1-propene”, specifically “5,6-Bis (4-methoxy-3-methylphenyl)pyridin-2-amine”, has been used in research related to cancer metastasis . The ubiquitin ligase subunit WD repeat and SOCS box-containing 1 (WSB1) has been demonstrated to regulate hypoxia-driven tumor cell migration .
- Methods : The specific methods of application or experimental procedures would depend on the specific study being carried out. Generally, this would involve treating cancer cells with the compound and then assessing the effects on cell migration .
- Results : The results or outcomes obtained would depend on the specific study being carried out. In general, compounds that inhibit WSB1 could potentially be used to prevent or slow down cancer metastasis .
3-(4-Methoxy-3-methylphenyl)propionic Acid
- Field : Organic Chemistry
- Application : This compound could potentially be used in the synthesis of other organic compounds .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The results or outcomes obtained would depend on the specific reaction being carried out .
4-Methoxy-3-methylphenol
- Field : Organic Chemistry
- Application : This compound is a phenol derivative that could potentially be used in the synthesis of other organic compounds .
- Methods : The specific methods of application or experimental procedures would depend on the specific reaction being carried out .
- Results : The results or outcomes obtained would depend on the specific reaction being carried out .
Safety And Hazards
Zukünftige Richtungen
There is ongoing research into the synthesis and properties of compounds related to “3-(4-Methoxy-3-methylphenyl)-1-propene”. For instance, a study has explored the behavior of 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid towards nitrogen-containing nucleophiles . Another study has discovered a compound with a similar structure that regulates hypoxia-driven tumor cell migration .
Eigenschaften
IUPAC Name |
1-methoxy-2-methyl-4-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O/c1-4-5-10-6-7-11(12-3)9(2)8-10/h4,6-8H,1,5H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZCOWOTAUEBTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641134 | |
| Record name | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxy-3-methylphenyl)-1-propene | |
CAS RN |
40793-86-0 | |
| Record name | 1-Methoxy-2-methyl-4-(prop-2-en-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



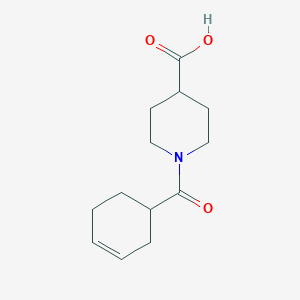
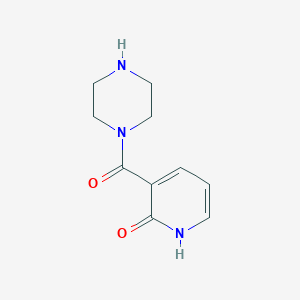
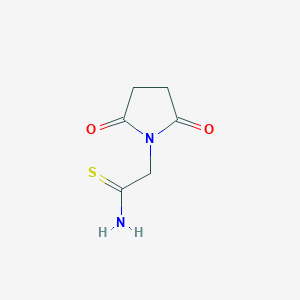
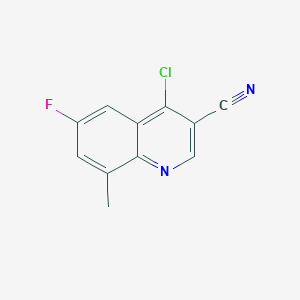
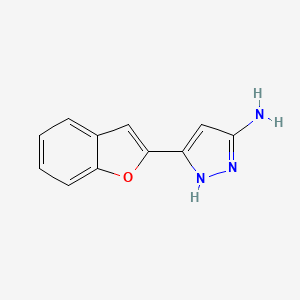
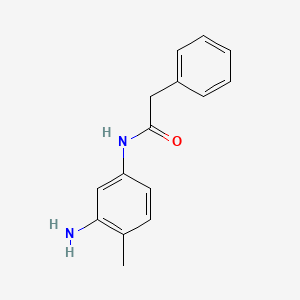


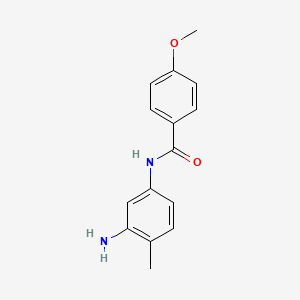

![2-[(2-Aminophenyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1368496.png)
